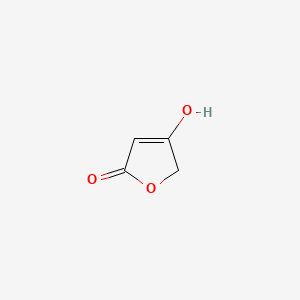

4-Hydroxyfuran-2(5H)-one

Description

Properties

IUPAC Name |

3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1,5H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQBAGOECGRTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202442 | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-57-1 | |

| Record name | 4-Hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is 4-hydroxyfuran-2(5H)-one

An In-Depth Technical Guide to 4-Hydroxyfuran-2(5H)-one: A Privileged Scaffold in Chemical Synthesis and Drug Discovery

Abstract

4-Hydroxyfuran-2(5H)-one, also known by its tautomeric name Tetronic acid, is a γ-lactone that has emerged as a molecule of significant interest in synthetic and medicinal chemistry. Its unique structural features, including a reactive lactone ring and a versatile enol moiety, render it an invaluable precursor for the synthesis of complex heterocyclic compounds. The 2(5H)-furanone core is a privileged pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of 4-hydroxyfuran-2(5H)-one, detailing its physicochemical characteristics, synthetic routes, chemical reactivity, and its burgeoning role in drug discovery and development. We further present key experimental protocols and safety considerations to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this versatile chemical scaffold.

Part 1: Physicochemical and Structural Characteristics

4-Hydroxyfuran-2(5H)-one is a small, polar organic molecule whose chemical identity and structure are fundamental to its reactivity and function.

Chemical Identity and Properties

The fundamental properties of 4-hydroxyfuran-2(5H)-one are summarized below. It is a light yellow to beige crystalline powder that is soluble in water.[1][2]

| Property | Value | Reference |

| IUPAC Name | 4-Hydroxyfuran-2(5H)-one | [3] |

| Synonyms | Tetronic acid, β-Tetronic Acid | [2][3] |

| CAS Number | 541-57-1 | [2][4] |

| Molecular Formula | C₄H₄O₃ | [1][4] |

| Molecular Weight | 100.07 g/mol | [1][4] |

| Melting Point | 135-137 °C | [1][2] |

| Boiling Point | 316.0 °C at 760 mmHg | [1] |

| Density | 1.551 g/cm³ | [1] |

| pKa (Predicted) | 3.55 ± 0.10 | [1][2] |

| Water Solubility | Soluble | [1][2] |

Structural Features: The Tautomerism of Tetronic Acid

A key characteristic of 4-hydroxyfuran-2(5H)-one is its ability to exist in tautomeric forms, primarily interconverting between a β-keto-γ-butyrolactone (keto form) and the more stable 4-hydroxy-2(5H)-furanone (enol form).[3] This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as both a nucleophile (via the hydroxyl group) and an electrophile (at the carbonyl carbons). This β-keto-γ-butyrolactone motif is the core of many natural products, including the well-known ascorbic acid (vitamin C).[3]

Caption: Tautomeric equilibrium between the keto and enol forms of Tetronic acid.

Part 2: Synthesis and Chemical Reactivity

As a versatile synthon, 4-hydroxyfuran-2(5H)-one serves as a starting point for a multitude of more complex molecules.[5]

Synthetic Strategies

The synthesis of the furanone core can be achieved through various organic reactions. While large-scale synthesis of the parent 4-hydroxyfuran-2(5H)-one is not widely detailed, methods for producing its parent ring system and substituted derivatives are well-established.

A prominent method involves the oxidation of furfural, a biomass-derived aldehyde.[6] For instance, 5-hydroxy-2(5H)-furanone can be synthesized from furan using oxone as an oxidant in an aqueous medium, a protocol noted for its scalability and industrial applicability.[6][7] Substituted variants, such as 5-hydroxy-4-methyl-2(5H)-furanone, can be prepared via the cyclization of alkyl β-formylcrotonates in the presence of dilute aqueous hydrochloric acid.[8] These methods highlight the accessibility of the furanone scaffold from readily available starting materials.

Caption: General workflow for synthesizing the furanone core via oxidation.

Chemical Reactivity

The high reactivity of the 2(5H)-furanone ring system is due to the interplay of its functional groups.[9] The presence of a carbonyl group conjugated with a double bond, along with labile atoms (such as halogens in derivatives like mucochloric acid), provides multiple sites for chemical modification.[9] This makes 3,4-dihalo-5-hydroxy-2(5H)-furanones exceptionally versatile reactants for nucleophilic substitution, allowing for the introduction of diverse substituents and the construction of extensive compound libraries.[9] Its structure is ideal for use in multicomponent reactions, which enable the efficient, one-pot synthesis of complex heterocyclic structures, a significant advantage in drug discovery for generating molecular diversity.[5]

Part 3: Biological Significance and Applications in Drug Discovery

The 2(5H)-furanone scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis for compounds with significant therapeutic potential.[9][10]

A Privileged Pharmacophore

The furanone ring is present in a wide array of natural and synthetic compounds demonstrating potent biological effects.[9] Derivatives of this scaffold have been extensively investigated for their anticancer, antibacterial (particularly for their ability to inhibit biofilm formation), antifungal, and antiviral activities.[9][11] The inherent reactivity and defined stereochemistry of the furanone core provide a robust starting point for designing targeted therapeutic agents.[10]

Mechanism of Action: Focus on Anticancer Activity

Derivatives of 4-hydroxyfuran-2(5H)-one have shown promise as anticancer agents by targeting fundamental cellular processes. A key mechanism involves the inhibition of topoisomerase I (Topo I), an essential enzyme for DNA replication and repair.[12] Certain furanone derivatives can stabilize the Topo I-DNA covalent complex, leading to DNA strand breaks and ultimately triggering cancer cell death.[12] Studies on novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives revealed that compounds with an exocyclic double bond on the furanone ring generally exhibit more potent Topo I inhibition and cytotoxicity against human cancer cell lines.[12]

Caption: Proposed mechanism of Topo I inhibition by furanone derivatives.

Quantitative Bioactivity Data

The therapeutic potential of this scaffold is underscored by quantitative in vitro data. Halogenated derivatives, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 4-Biphenylamino-5-halo-2(5H)-furanone | MCF-7 (Breast) | 11.8 | [10] |

| 4-Biphenylamino-5-halo-2(5H)-furanone | C6 (Glioma) | 12.1 | [10] |

Part 4: Experimental Protocols

Disclaimer: The following protocols are generalized representations. Researchers must adapt them based on specific substrates, reagents, and laboratory safety standards.

Protocol 1: Representative Synthesis of 5-Hydroxy-2(5H)-furanone from Furfural[6]

This protocol describes a general method for the oxidation of furfural to produce the furanone core structure.

Materials:

-

Furfural

-

Methanol (or other suitable solvent)

-

Sensitizer (e.g., Rose Bengal or Methylene Blue)

-

Oxygen source (air or pure O₂)

-

Light source (e.g., sodium lamp)

-

Rotary evaporator

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: Dissolve furfural and a catalytic amount of the sensitizer (e.g., Rose Bengal) in methanol in a reaction vessel equipped with a gas inlet and a magnetic stirrer.

-

Initiation: While stirring vigorously, irradiate the solution with the light source and bubble a steady stream of oxygen through the mixture. The reaction is typically conducted at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the furfural spot has been consumed.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of solvent and purify by silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., increasing polarity with ethyl acetate in hexane).

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent. Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the steps to assess the anticancer activity of synthesized furanone derivatives.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Synthesized furanone compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the furanone compounds in culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Part 5: Safety and Handling

Proper handling of 4-hydroxyfuran-2(5H)-one and its derivatives is crucial due to their potential hazards.

Hazard Identification: Based on available Safety Data Sheets (SDS), this class of compounds is classified as an irritant.[2]

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [2][13] |

| H319 | Causes serious eye irritation | [2][13] |

| H335 | May cause respiratory irritation | [2][13] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated between 2-8°C.[1][2] Some derivatives may be light-sensitive.[2]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[14] If in eyes, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[14] Seek medical attention if irritation persists.

-

Disposal: Dispose of waste materials according to local, state, and federal regulations. Do not allow the substance to enter drains.[13]

Conclusion

4-Hydroxyfuran-2(5H)-one represents a molecule of considerable value and potential. Its straightforward structural motif, combined with high reactivity and the proven biological activity of its derivatives, establishes it as a cornerstone scaffold for both synthetic chemistry and drug discovery. From its role as a precursor in the synthesis of complex heterocycles to its function as a pharmacophore in the development of novel anticancer and antimicrobial agents, the furanone core continues to be a fertile ground for scientific exploration. As research advances, particularly in leveraging biomass-derived starting materials, 4-hydroxyfuran-2(5H)-one is poised to become an even more critical platform chemical for the sustainable development of pharmaceuticals and fine chemicals.[15] Future investigations will likely focus on expanding the diversity of its derivatives, elucidating detailed mechanisms of action, and advancing promising candidates into preclinical and clinical development.

References

-

LookChem. 4-Hydroxy-2(5H)-furanone. [Link]

-

PubChem, National Institutes of Health. 4-hydroxyfuran-2(5H)-one | C4H4O3 | CID 54683813. [Link]

-

PubChem, National Institutes of Health. 4-hydroxyfuran-2(5H)-one. [Link]

-

Wikipedia. Tetronic acid. [Link]

-

MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

-

National Institutes of Health. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. [Link]

-

ResearchGate. Methods of synthesis of furan-2(5H)-ones | Request PDF. [Link]

- Google Patents. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

-

ResearchGate. Structure and reactivity of tetronic acids (4-hydroxy-[5H]furan-2-one). [Link]

- Google Patents. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

Wikipedia. 5-Hydroxy-2(5H)-furanone. [Link]

-

PubMed. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors. [Link]

-

ChemRxiv, Cambridge Open Engage. 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. [Link]

Sources

- 1. 4-Hydroxy-2(5H)-furanone|lookchem [lookchem.com]

- 2. 4-Hydroxy-2(5H)-furanone | 541-57-1 [amp.chemicalbook.com]

- 3. Tetronic acid - Wikipedia [en.wikipedia.org]

- 4. 4-hydroxyfuran-2(5H)-one | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 9. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. chemrxiv.org [chemrxiv.org]

4-hydroxyfuran-2(5H)-one structure and properties

An In-depth Technical Guide to 4-Hydroxyfuran-2(5H)-one

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Hydroxyfuran-2(5H)-one, also known by several synonyms including β-Tetronic acid, is a γ-lactone that serves as a pivotal scaffold in organic and medicinal chemistry.[1][2] Its structure, featuring a butenolide ring with an enolizable β-keto group, imparts a unique reactivity profile, making it a versatile precursor for a wide array of more complex molecules.[3] This molecule is not merely a synthetic curiosity; the tetronic acid motif is found at the core of numerous natural products, including the well-known ascorbic acid (Vitamin C) and various antibiotics and mycotoxins like penicillic acid.[2] Its significance extends to the agrochemical industry, where it forms the structural basis for tetronic acid insecticides such as spirodiclofen.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 4-hydroxyfuran-2(5H)-one, offering a technical resource for researchers engaged in synthetic chemistry and drug discovery.

Molecular Structure and Properties

The chemical identity of 4-hydroxyfuran-2(5H)-one is defined by its furanone core. A deep understanding of its structure, including its tautomeric nature, is fundamental to appreciating its chemical behavior.

Chemical Structure and Tautomerism

4-Hydroxyfuran-2(5H)-one (molecular formula C₄H₄O₃) is a five-membered lactone ring.[1] A critical feature of its structure is the presence of a hydroxyl group at the C4 position, which is in conjugation with the C2 carbonyl group. This arrangement facilitates keto-enol tautomerism, where the molecule can interconvert between the enol form (4-hydroxyfuran-2(5H)-one) and the keto form (furan-2,4(3H,5H)-dione).[2] The enol form is generally the more stable and prevalent tautomer. This equilibrium is crucial as it dictates the molecule's reactivity, allowing it to act as both a nucleophile (at the C3 position) and an electrophile. The rate of this tautomerism, and subsequent racemization if the molecule is chiral at C5, is influenced by pH.[4]

Caption: Keto-enol tautomerism of 4-hydroxyfuran-2(5H)-one.

Physicochemical Properties

The physical and chemical properties of 4-hydroxyfuran-2(5H)-one have been well-characterized. It typically appears as a light yellow to beige crystalline powder and is soluble in water.[5][6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄O₃ | [1][5] |

| Molecular Weight | 100.07 g/mol | [1][5] |

| Melting Point | 135-137 °C | [5][6][7] |

| Boiling Point | 316.03 °C (at 760 mmHg) | [5][6] |

| Density | 1.551 g/cm³ | [5] |

| Water Solubility | Soluble | [5][6] |

| pKa | 3.55 ± 0.10 (Predicted) | [5][6] |

| Appearance | Light yellow-beige crystalline powder | [5][6] |

| CAS Number | 541-57-1 | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 4-hydroxyfuran-2(5H)-one.

-

¹H NMR: The proton NMR spectrum is relatively simple. A key feature is a singlet or a narrow multiplet for the vinyl proton at C3. The two protons at the C5 position typically appear as another singlet. The hydroxyl proton at C4 will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms. The carbonyl carbon (C2) will be the most downfield signal. The enolic carbons (C3 and C4) will appear in the vinyl region, and the methylene carbon (C5) will be the most upfield signal.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the α,β-unsaturated lactone. A broad O-H stretching band from the enolic hydroxyl group is also prominent. C=C stretching and C-O stretching bands will also be present, confirming the key functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (100.07).[1] Common fragmentation patterns involve the loss of CO and other small neutral molecules.

Synthesis and Reactivity

The utility of 4-hydroxyfuran-2(5H)-one stems from its accessible synthesis and its predictable, yet versatile, reactivity.

Synthetic Routes

Several methods have been developed for the synthesis of 4-hydroxyfuran-2(5H)-one. A common and efficient laboratory-scale preparation starts from ethyl acetoacetate, proceeding through a "one-pot" reaction to yield the target compound.[8] This method highlights the strategic construction of the furanone ring from acyclic precursors.

Caption: Simplified workflow for the synthesis of 4-hydroxyfuran-2(5H)-one.

Exemplary Synthesis Protocol

The following protocol is a conceptual representation based on established synthetic strategies, such as those derived from acetoacetic esters.[8]

Objective: To synthesize 4-hydroxyfuran-2(5H)-one from ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Brominating agent (e.g., N-Bromosuccinimide)

-

Base (e.g., Sodium ethoxide)

-

Acid (e.g., Hydrochloric acid)

-

Appropriate solvents (e.g., Ethanol, Dichloromethane)

Methodology:

-

Bromination: Dissolve ethyl acetoacetate in a suitable solvent. Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C) to form the γ-bromo intermediate. Causality: This step introduces a leaving group at the terminal methyl position, which is necessary for the subsequent cyclization.

-

Cyclization: Introduce a base, such as sodium ethoxide, to the reaction mixture. The base deprotonates the α-carbon, generating an enolate which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form the five-membered ring. Causality: This intramolecular SN2 reaction is the key ring-forming step.

-

Hydrolysis and Workup: After the cyclization is complete, acidify the mixture. The acidic conditions hydrolyze the ester and facilitate the decarboxylation, leading to the final enol product. Causality: The final tautomerization to the more stable enol form occurs under these conditions.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxyfuran-2(5H)-one.

Chemical Reactivity

The reactivity of 4-hydroxyfuran-2(5H)-one is dominated by its bifunctional nature. It can undergo reactions at the hydroxyl group, the double bond, and the C3 position.

-

O-Alkylation/Acylation: The enolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.[9]

-

C-Alkylation/Acylation: In the presence of a base, the molecule can be deprotonated at C3 to form a nucleophilic enolate, which can then react with various electrophiles.

-

Michael Addition: The α,β-unsaturated lactone system can act as a Michael acceptor.

-

Precursor to Heterocycles: It is an excellent starting material for synthesizing a variety of fused and substituted heterocyclic systems through multicomponent reactions.[3] The molecule's ability to react with binucleophiles is particularly useful in this regard.

Caption: Reactivity of 4-hydroxyfuran-2(5H)-one as a synthetic precursor.

Applications

The unique structural features of 4-hydroxyfuran-2(5H)-one make it a valuable building block in several scientific fields.

-

Organic Synthesis: It serves as a C4 building block for the synthesis of complex natural products and other target molecules.[10] Its derivatives are widely used in the construction of diverse heterocyclic compounds.[3][11]

-

Medicinal Chemistry: The furanone ring is a recognized pharmacophore present in many biologically active compounds, including antimicrobial and anti-inflammatory agents.[9][11] Derivatives of 4-hydroxyfuran-2(5H)-one are continuously explored for novel therapeutic applications. The related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in many fruits like strawberries and pineapples.[12]

-

Agrochemicals: As mentioned, the tetronic acid core is central to a class of insecticides, demonstrating its utility beyond the pharmaceutical realm.[2]

Safety and Handling

4-Hydroxyfuran-2(5H)-one is classified as an irritant.[6] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Handling: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust.[13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[5][6] It is noted to be light-sensitive.[6][13]

Conclusion

4-Hydroxyfuran-2(5H)-one is a fundamentally important molecule with a rich chemistry. Its tautomeric nature and versatile reactivity make it an invaluable tool for synthetic chemists. Its presence in bioactive natural products and its application in creating pharmaceuticals and agrochemicals underscore its continued relevance. A thorough understanding of its properties and reaction pathways, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

-

LookChem. (n.d.). 4-Hydroxy-2(5H)-furanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54683813, 4-hydroxyfuran-2(5H)-one. Retrieved from [Link]

-

Momose, T., Toyooka, N., & Takeuchi, Y. (1986). A laboratory synthesis of 4-hydroxy-2 (5H)-furanone (β-tetronic acid). University of Toyama. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and reactivity of tetronic acids (4-hydroxy-[5H]furan-2-one). Retrieved from [Link]

-

Gwarda, R., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetronic acid. Retrieved from [Link]

-

Raab, T., et al. (2006). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54683813, 4-hydroxyfuran-2(5H)-one. Retrieved from [Link]

-

Gwarda, R., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]

- Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

Schieberle, P., & Hofmann, T. (2003). Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. Retrieved from [Link]

- Google Patents. (n.d.). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

-

The Good Scents Company. (n.d.). 2(5H)-furanone 4-hydroxy-2-butenoic acid gamma-lactone. Retrieved from [Link]

-

ResearchGate. (n.d.). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10341, 2(5H)-Furanone. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

-

Ye, J., et al. (2013). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 4-hydroxyfuran-2(5H)-one | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-2(5H)-furanone|lookchem [lookchem.com]

- 6. 4-Hydroxy-2(5H)-furanone | 541-57-1 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 9. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]

- 13. 4-Hydroxy-2(5H)-furanone price,buy 4-Hydroxy-2(5H)-furanone - chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of Furanone Scaffolds from Furfural for Pharmaceutical Research

Executive Summary

The conversion of biomass-derived platform chemicals into high-value intermediates is a cornerstone of sustainable pharmaceutical development. Furfural, a readily available compound from lignocellulosic biomass, serves as a versatile precursor for a variety of heterocyclic scaffolds.[1][2][3] This guide provides an in-depth technical exploration of the synthesis of hydroxylated furanones from furfural. A critical clarification is addressed herein: the direct oxidation of furfural predominantly yields 5-hydroxy-2(5H)-furanone , a valuable and reactive intermediate in its own right.[3][4] The constitutional isomer, 4-hydroxyfuran-2(5H)-one (the enol tautomer of tetronic acid), is not a direct product of this pathway.[5][6]

This document is structured to reflect this chemical reality. Part I provides a comprehensive, field-proven guide to the synthesis of the primary, direct product: 5-hydroxy-2(5H)-furanone. Part II outlines established, classical synthetic routes to the requested, isomeric target, 4-hydroxyfuran-2(5H)-one, to provide researchers with validated pathways to this important pharmacophore.

Part I: Synthesis of 5-Hydroxy-2(5H)-furanone from Furfural

The transformation of furfural into 5-hydroxy-2(5H)-furanone is a powerful example of valorizing renewable feedstocks. This intermediate is a potent pesticide and serves as a C4 building block for diverse heterocycles.[7] The principal synthetic strategy involves a Baeyer-Villiger type oxidation of the furfural aldehyde.[8][9]

Reaction Mechanism: The Baeyer-Villiger Oxidation Pathway

The oxidation of furfural with a peroxy species, such as hydrogen peroxide activated by an acid catalyst, does not proceed by simple aldehyde oxidation to a carboxylic acid. Instead, it follows a more complex and elegant cascade. The generally accepted mechanism involves several key stages:

-

Initial Oxidation & Rearrangement: Furfural is first oxidized to an unstable peroxy intermediate.

-

Criegee-type Intermediate Formation: This intermediate undergoes rearrangement, akin to the Baeyer-Villiger mechanism, leading to the insertion of an oxygen atom into the furan ring.[10]

-

Ring Opening & Re-cyclization: This leads to the formation of unstable intermediates like 2-hydroxyfuran, which rapidly tautomerize and cyclize.

-

Product Formation: The cascade ultimately yields 5-hydroxy-2(5H)-furanone as the most stable and isolable primary product.[8] Side reactions can lead to the formation of maleic, succinic, and formic acids, particularly under harsh conditions or with prolonged reaction times.[8][11]

A simplified representation of this mechanistic network is illustrated below.

Caption: Experimental workflow for heterogeneous catalytic synthesis.

Step-by-Step Methodology:

-

Reactor Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add furfural (e.g., 10 mmol, 0.96 g). Add acetonitrile (e.g., 50 mL) and the TS-1 catalyst (e.g., 5 wt% relative to furfural).

-

Slurry Formation: Stir the mixture vigorously at room temperature for 15 minutes to ensure the catalyst is well-dispersated.

-

Temperature Control: Place the flask in an ice-water bath to cool the mixture to 0-5 °C. This is crucial to manage the initial exotherm upon addition of the oxidant.

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (e.g., 30 mmol, 3.4 g) dropwise via a dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.

-

Monitoring: Monitor the consumption of furfural using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until completion.

-

Catalyst Recovery: Once the reaction is complete, filter the mixture through a pad of celite to remove the solid TS-1 catalyst. The catalyst can be washed with acetonitrile, dried, and stored for reuse.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

-

Aqueous Workup: To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to quench any unreacted peroxide and acid byproducts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 5-hydroxy-2(5H)-furanone by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to obtain the pure product.

Part II: Established Synthetic Routes to 4-Hydroxyfuran-2(5H)-one (Tetronic Acid)

As established, 4-hydroxyfuran-2(5H)-one is not a direct product of furfural oxidation. For researchers requiring this specific isomer, established methods in organic synthesis must be employed. These routes typically build the heterocyclic core from acyclic precursors.

Core Strategy: Dieckmann Cyclization

The most prevalent and versatile method for synthesizing the tetronic acid core is the base-promoted intramolecular Dieckmann cyclization of α-acyloxy acetate esters. [5]This powerful C-C bond-forming reaction is a cornerstone of heterocyclic chemistry.

Mechanistic Rationale:

-

Precursor Synthesis: An α-hydroxy ester is acylated with a haloacetyl halide (e.g., chloroacetyl chloride) or an activated malonate derivative.

-

Deprotonation: A strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) deprotonates the α-carbon of the ester, generating an enolate.

-

Intramolecular Cyclization: The enolate attacks the ester carbonyl intramolecularly, forming a five-membered ring and expelling an alkoxide leaving group.

-

Tautomerization: The resulting β-keto lactone exists in equilibrium with its more stable enol form, which is 4-hydroxyfuran-2(5H)-one (tetronic acid). [6]

Caption: Generalized pathway for tetronic acid synthesis via Dieckmann cyclization.

This approach allows for extensive substitution on the tetronic acid ring by choosing appropriately substituted starting materials, making it highly valuable for creating libraries of derivatives for drug discovery programs. [9]While this route does not utilize furfural, it represents the most reliable and authoritative method for obtaining the 4-hydroxyfuran-2(5H)-one scaffold.

Conclusion

Furfural is an exemplary biomass-derived starting material for accessing valuable furanone structures. This guide delineates the robust and high-yielding synthesis of 5-hydroxy-2(5H)-furanone via catalytic oxidation, providing a clear mechanistic rationale and a practical experimental protocol. For researchers whose ultimate target is the isomeric 4-hydroxyfuran-2(5H)-one (tetronic acid) , this guide redirects to the scientifically validated and established synthetic methodologies, such as the Dieckmann cyclization, ensuring a reliable and reproducible path to this important pharmaceutical building block. This dual approach provides a comprehensive and scientifically rigorous resource for professionals in chemical and pharmaceutical development.

References

-

Štěrba, M., et al. (2020). Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. Industrial & Engineering Chemistry Research. [Link]

-

Mallinger, A., Le Gall, T., & Mioskowski, C. (2008). One-Pot Synthesis of Tetronic Acids from Esters. Synlett. [Link]

-

Bhat, N. S., et al. (2021). Selective oxidation of furfural to 2-furanone and succinic acid by 30% H2O2 in TFA. ResearchGate. [Link]

-

Tejedor, D., & Garcia-Tellado, F. (n.d.). SYNTHESIS AND CHEMISTRY OF TETRONIC ACIDS. Instituto de Productos Naturales y Agrobiología. [Link]

-

CORE (n.d.). Synthesis and chemistry of tetronic acids. CORE Repository. [Link]

-

ResearchGate (n.d.). Example of the biocatalytic oxidation of furfural by the action of a Baeyer-Villiger monooxygenase (BVMO). ResearchGate. [Link]

- Reffstrup, T., & Boll, P. M. (1979). A Laboratory Synthesis of 4-Hydroxy-2(5H)-furanone (β-Tetronic Acid). Acta Chemica Scandinavica.

-

RSC Publishing (n.d.). Furfural – a versatile, biomass-derived platform chemical for the production of renewable chemicals. Green Chemistry. [Link]

-

Wikipedia (n.d.). 5-Hydroxy-2(5H)-furanone. Wikipedia. [Link]

-

MDPI (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]

-

NIH (n.d.). Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. National Center for Biotechnology Information. [Link]

-

University of Toyama (1986). A laboratory synthesis of 4-hydroxy-2 (5H)-furanone (β-tetronic acid). Toyama University Repository. [Link]

- Heo, J., et al. (2018). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Molecules.

-

NIH (n.d.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Center for Biotechnology Information. [Link]

-

Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Energy & Environmental Science. [Link]

-

Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]

-

ResearchGate (n.d.). Unlocking the Potential of 5-Hydroxy-2(5H)-furanone as a Platform for Bio-Based Four Carbon Chemicals. ResearchGate. [Link]

-

ResearchGate (n.d.). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. ResearchGate. [Link]

-

Chen, G., et al. (2021). Selective Oxidation of Furfural to 2(5H)-Furanone and Maleic Acid over CuMoO4. ACS Sustainable Chemistry & Engineering. [Link]

-

ResearchGate (n.d.). 2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: Reactions and Syntheses Based on Them. ResearchGate. [Link]

-

NIH (n.d.). PubChem Compound Summary for CID 54683813, 4-hydroxyfuran-2(5H)-one. PubChem. [Link]

-

Wikipedia (n.d.). Tetronic acid. Wikipedia. [Link]

-

RSC Publishing (n.d.). An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone. Chemical Science. [Link]

-

NIH (n.d.). An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Laboratory Synthesis of 4-Hydroxy-2(5H)-furanone (b-Tetronic Acid) [chooser.crossref.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 7. One-Pot Synthesis of Tetronic Acids from Esters [organic-chemistry.org]

- 8. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of naturally occurring tetronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

natural occurrence of furanone derivatives

An In-Depth Technical Guide to the Natural Occurrence of Furanone Derivatives

Abstract

Furanones are a class of heterocyclic organic compounds that constitute the core scaffold of numerous naturally occurring molecules. Their presence spans a vast range of biological kingdoms, from plants and fruits to marine organisms and microorganisms. These derivatives are not only significant contributors to the flavor and aroma profiles of many foods but also exhibit a wide spectrum of potent biological activities, including antimicrobial, anti-inflammatory, and quorum sensing inhibitory effects. This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. We will explore their biosynthetic origins, distribution in nature, key methodologies for their isolation and characterization, and their burgeoning therapeutic potential.

Introduction: The Furanone Core

Furanones, also known as butenolides, are unsaturated lactones with a five-membered ring containing an oxygen atom. Depending on the position of the carbonyl group and the double bond, they are classified into several isomers, most commonly 2(5H)-furanones and 3(2H)-furanones.[1][2] This fundamental scaffold is frequently substituted with various functional groups, leading to a vast diversity of natural derivatives with distinct chemical properties and biological functions.[3]

From the sweet, caramel-like aroma of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®) in strawberries and pineapples to the potent antibacterial and anti-biofilm activities of halogenated furanones from marine algae, these compounds play critical roles in chemical signaling, defense, and inter-species communication.[4][5] Their structural similarity to key biological signaling molecules, such as the N-acyl-homoserine lactones (AHLs) used by bacteria for quorum sensing, underpins much of their pharmacological interest.[6][7] This guide will systematically dissect the origins, isolation, and significance of these versatile natural products.

Biosynthesis of Furanone Derivatives

The natural formation of furanone derivatives follows two primary routes: enzymatic biosynthesis within living organisms and chemical formation during the thermal processing of food, primarily through the Maillard reaction.

Enzymatic Pathways in Plants and Microorganisms

In plants and microorganisms, furanone biosynthesis is a highly regulated enzymatic process. Sugars are the primary precursors for many of the most well-known furanones.[7]

-

Ascorbic Acid (Vitamin C): The biosynthesis of L-ascorbic acid, a vital antioxidant and a prominent 2(5H)-furanone derivative, from sugars in plants has been extensively characterized at the enzymatic level.[7][8]

-

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF/Furaneol®): Studies in strawberries have provided significant insights into the formation of this key flavor compound. While Maillard reactions can produce HDMF during heating, its formation in fresh fruit is enzymatic. Research has identified D-fructose-1,6-diphosphate and, more directly, D-fructose 6-phosphate as key precursors.[4][9] The pathway involves a series of enzymatic steps, including the action of a quinone oxidoreductase and an enone oxidoreductase, to produce the final compound.[4]

-

Sotolon and Emoxyfuranone: These furanones, which contribute significantly to meaty and spicy flavors, are produced spontaneously from amino acids like 4-hydroxy-L-leucine and threonine, respectively.[7][8]

The following diagram illustrates the postulated biosynthetic pathway of HDMF in strawberries, a key example of enzymatic furanone production in plants.

Caption: Postulated biosynthetic pathway of furanones in strawberry fruit.[4]

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major source of furanone derivatives in cooked and processed foods.[7] Three closely related 4-hydroxy-3(2H)-furanones are important flavor compounds formed this way, with extremely low aroma thresholds.[8] The specific furanones produced depend on the available sugars and amino acids, pH, and heating conditions.[4]

Distribution in Natural Sources

Furanone derivatives are widespread in nature, where they serve diverse ecological functions.

Plants and Fruits

Fruits are a rich source of furanones, which are often key contributors to their characteristic aromas.[10]

-

HDMF (Furaneol®): First identified in pineapple, HDMF and its metabolites (like the methyl ether, DMMF) are now known as key odorants in strawberry, raspberry, tomato, kiwi, and lychee.[4][10]

-

Other Furanones: The 2,5-dimethyl derivative of 5-methyl-4-hydroxy-3(2H)-furanone is an important component of strawberry aroma and also helps deter fungal growth on the fruit.[7][8]

Table 1: Concentration of Furaneol® (HDMF) in Various Fruits

| Fruit | Concentration Range (µg/kg) | Reference |

|---|---|---|

| Strawberry | 1,663 - 4,852 | [11] |

| Tomato | 95 - 173 | [11] |

| Pineapple | 1,600 - 27,300 (in juice, ppm) |[12] |

The function of these aroma compounds is often ecological; for instance, the attractive scent of 4-hydroxy-3(2H)-furanones in fruit serves to attract animals, which aids in seed dispersal.[7][8]

Marine Organisms

Marine environments, particularly marine algae and fungi, are a prolific source of unique furanone derivatives, many of which are halogenated.[6]

-

Brominated Furanones: The red seaweed Delisea pulchra produces a range of brominated furanones.[7] These compounds are not passive metabolites; they actively prevent bacterial colonization on the plant's surface by interfering with quorum sensing (QS) signaling.[5][8] This anti-biofilm activity makes them a major focus for drug development. These compounds also deter grazing by marine herbivores.[7]

-

Fungal Derivatives: Marine-derived fungi are another promising source. Co-culturing of Aspergillus sclerotiorum and Penicillium citrinum yielded new furanone derivatives, sclerotiorumins A and B.[13] Similarly, the fungus Talaromyces sp. has been shown to produce novel furanone structures.[14]

Other Natural Sources

-

Insects: 5-Methyl-4-hydroxy-3(2H)-furanone acts as a male pheromone in the cockroach Eurycolis florionda.[7][8]

-

Microorganisms (Fermentation): Some furanones are produced by yeast during fermentation processes, likely from Maillard intermediates, contributing to the flavor of products like soy sauce and beer.[7][8]

Isolation and Characterization Methodologies

The analysis of furanone derivatives presents a challenge due to their polarity, thermal instability, and often low concentrations in complex natural matrices.[11] A robust and validated analytical workflow is essential for accurate identification and quantification.

Core Principle: From Matrix to Signal

The fundamental goal is to efficiently extract the target furanones from the sample matrix (e.g., fruit puree, algal extract), separate them from interfering compounds, and detect them with high sensitivity and specificity. The choice of technique is dictated by the analyte's volatility and polarity. For volatile and semi-volatile furanones, headspace extraction followed by gas chromatography is the gold standard.

Experimental Protocol: HS-SPME-GC-MS for Furanone Analysis in Food

This protocol describes a validated method for analyzing furan and its derivatives in food matrices, a self-validating system that relies on an isotopically labeled internal standard for precise quantification.[15][16][17]

Objective: To quantify volatile furanone derivatives in a fruit juice sample.

Materials:

-

Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

-

Headspace Autosampler with Solid Phase Microextraction (SPME) Arrow capability

-

SPME Arrow Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps

-

Saturated NaCl solution

-

Internal Standard: d4-furan solution of known concentration

-

Sample: Commercial fruit juice

Procedure:

-

Sample Preparation:

-

Pipette 5 g of the fruit juice sample into a 20 mL headspace vial. The causality for this specific weight is to ensure sufficient analyte concentration while avoiding matrix overload.

-

Add 5 mL of saturated NaCl solution. Rationale: Salting-out effect increases the volatility of the analytes by decreasing their solubility in the aqueous phase, thereby enhancing their transfer into the headspace.

-

Spike the sample with a known amount of d4-furan internal standard. Trustworthiness: The internal standard corrects for variations in extraction efficiency and injection volume, ensuring accuracy.

-

Immediately seal the vial.

-

-

Headspace Extraction (HS-SPME):

-

Place the vial in the autosampler tray.

-

Equilibration: Incubate the sample at 35 °C for 15 minutes with agitation. Rationale: This step allows the volatile furanones to partition from the sample matrix into the headspace, reaching equilibrium.

-

Extraction: Expose the CAR/PDMS SPME Arrow fiber to the headspace for 15 minutes at 35 °C. Rationale: The porous fiber adsorbs the analytes from the headspace. The CAR/PDMS phase is chosen for its high affinity for a broad range of volatile compounds.

-

-

GC-MS/MS Analysis:

-

Desorption: Transfer the fiber to the GC inlet, heated to 250 °C, and desorb for 3 minutes. Rationale: The high temperature causes the adsorbed analytes to rapidly desorb from the fiber onto the GC column.

-

Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program to separate the analytes. A typical program might start at 40°C and ramp up to 250°C. Rationale: The column separates compounds based on their boiling points and interaction with the stationary phase, allowing for the resolution of isomers.[17]

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Rationale: MRM provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each target analyte and the internal standard, filtering out background noise.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each furanone in the sample by comparing its peak area ratio relative to the d4-furan internal standard against the calibration curve.

-

The following diagram visualizes this common analytical workflow.

Caption: A typical HS-SPME-GC-MS workflow for furanone analysis.

Biological Activities and Therapeutic Potential

Furanone derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug development.

-

Antimicrobial & Anti-Biofilm Activity: Halogenated furanones from Delisea pulchra are potent inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria.[10][18] They achieve this by interfering with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like virulence and biofilm production.[5][6] This anti-QS activity represents a promising anti-infective strategy that may not induce traditional antibiotic resistance.

-

Anti-inflammatory Properties: Certain natural furanone derivatives have been shown to possess anti-inflammatory effects.[10] They can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[10]

-

Antioxidant Activity: Some food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid.[7][8] This is linked to their easily oxidized chemical nature.[7]

-

Anticancer and Mutagenic Duality: The redox activity of furanones leads to a dual-edged biological profile. While some chlorinated furanones found in treated water can be mutagenic, other food-derived furanones have shown effective anti-carcinogenic properties in animal studies.[7][8]

Conclusion

The natural world is a rich and diverse reservoir of furanone derivatives. From their role as essential flavor components in fruits to their function as sophisticated chemical defense agents in marine algae, these compounds are of immense interest to a wide range of scientific disciplines. Their biosynthetic pathways are being progressively unraveled, and robust analytical techniques now allow for their precise quantification in complex matrices. For drug development professionals, the potent and varied biological activities of furanones, particularly their ability to modulate bacterial quorum sensing, present a fertile ground for the discovery of novel therapeutic agents to combat infectious diseases and inflammation. Continued exploration of natural sources, coupled with advances in synthetic chemistry, will undoubtedly unlock further potential of this versatile chemical scaffold.

References

- Collin, S. (1999). The naturally occurring furanones: formation and function from pheromone to food. PubMed.

- Amoah, S. K., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed Central.

- Li, C., et al. (2017). New Furanone Derivatives and Alkaloids from the Co-Culture of Marine-Derived Fungi Aspergillus sclerotiorum and Penicillium citrinum. PubMed.

- Jafari, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Publisher.

- Schwab, W., et al. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI.

- Collin, S. (1999). The naturally occurring furanones: formation and function from pheromone to food. Biological Reviews.

- Nardini, V., et al. (2012). Examples of natural products containing the 3(2H)-furanone unit. ResearchGate.

- Nuansri, S., et al. (2021). Furanone, morpholinone and tetrahydrofuran derivatives from the marine-derived fungus Talaromyces sp. PSU-MF07. Taylor & Francis Online.

- Various Authors. (2024). Furan: A Promising Scaffold for Biological Activity. Publisher.

- MedChemExpress. (n.d.). 2(5H)-Furanone (γ-Crotonolactone). MedChemExpress.

- Pérez, A. G., et al. (1999). Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and derivatives in in vitro grown strawberries. PubMed.

- Masike, K., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.

- Pérez, A. G., et al. (1999). Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Journal of Agricultural and Food Chemistry.

- da Silva Costa, J., et al. (2025). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate.

- Huang, Y. F., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate.

- Huang, Y. F., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.

- Bi, Z., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. ResearchGate.

- Sanz, C., et al. (1995). Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. ResearchGate.

- Schwab, W. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate.

- Manefield, M., et al. (2002). Furanones. PubMed.

- Mus'id, A. A., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The naturally occurring furanones: formation and function from pheromone to food | Biological Reviews | Cambridge Core [cambridge.org]

- 8. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New Furanone Derivatives and Alkaloids from the Co-Culture of Marine-Derived Fungi Aspergillus sclerotiorum and Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]

- 18. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-hydroxyfuran-2(5H)-one chemical formula and molecular weight

An In-Depth Technical Guide to 4-Hydroxyfuran-2(5H)-one: Properties, Synthesis, and Applications in Drug Discovery

Core Molecular and Physicochemical Profile

4-Hydroxyfuran-2(5H)-one is a member of the furanone family, a class of compounds recognized for their significant pharmacological importance.[1] The furanone ring is a common pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

The molecule's structure, featuring a lactone, a double bond, and an enolic hydroxyl group, imparts a unique reactivity profile, making it a valuable and versatile precursor in organic synthesis.[1][4]

Table 1: Chemical Identifiers and Physicochemical Properties of 4-Hydroxyfuran-2(5H)-one

| Property | Value | Source(s) |

| Chemical Formula | C₄H₄O₃ | [5][6][7] |

| Molecular Weight | 100.07 g/mol | [5][7][8] |

| IUPAC Name | 4-hydroxyfuran-2(5H)-one | [5][6] |

| Synonyms | 4-Hydroxy-2(5H)-furanone, β-Tetronic acid | [5][8][9] |

| CAS Number | 541-57-1 | [5][6][10] |

| Appearance | Light yellow-beige crystalline solid/powder | [11][12] |

| Melting Point | 135-140 °C (275-284 °F) | [8][11][12] |

| Boiling Point | 316.03 °C at 760 mmHg | [12] |

| Solubility | Soluble in water and DMSO | [9][12] |

| pKa | 3.55 ± 0.10 (Predicted) | [9][12] |

| Density | ~1.55 g/cm³ | [12] |

Synthesis Pathway and Experimental Protocol

The synthesis of furanone derivatives is a well-explored area of organic chemistry.[13] While various methods exist, one practical and scalable approach involves the oxidation of furan. The following protocol is a conceptualized representation based on established chemical principles for educational purposes and should be adapted and optimized under controlled laboratory conditions.

Conceptual Workflow: Oxidation of Furan

This workflow outlines the transformation of furan into the target molecule, 5-hydroxy-2(5H)-furanone, a tautomer of 4-hydroxyfuran-2(5H)-one. This process highlights a green chemistry approach by using a common oxidizing agent in an aqueous medium.[13]

Caption: Conceptual workflow for the synthesis of 5-hydroxy-2(5H)-furanone via oxidation of furan.

Detailed Experimental Protocol (Conceptual)

Disclaimer: This protocol is a representative example and must be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Objective: To synthesize 5-hydroxy-2(5H)-furanone from furan.

Materials:

-

Furan

-

Oxone® (Potassium peroxymonosulfate)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan in deionized water. Cool the mixture in an ice bath to 0-5 °C.

-

Oxidation: Slowly add Oxone® to the stirred solution portion-wise, ensuring the temperature remains below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the consumption of furan using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, extract the aqueous mixture multiple times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. This removes acidic byproducts and residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 5-hydroxy-2(5H)-furanone.

Applications in Drug Discovery and Development

The 4-hydroxyfuran-2(5H)-one scaffold is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate.[1][14]

Pharmacophore for Bioactive Molecules

The furanone ring is a key structural motif in compounds exhibiting a wide array of pharmacological activities.[3] Its derivatives have been shown to possess:

-

Antimicrobial and Antifungal Activity: The core structure is found in natural and synthetic compounds that inhibit the growth of various pathogens, including bacteria like Bacillus subtilis and Salmonella typhimurium.[1][2]

-

Anticancer Properties: Certain derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanones exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation.[1]

-

Anti-inflammatory Effects: The furanone moiety contributes to the anti-inflammatory profile of several molecules.[3]

Intermediate in Complex Synthesis

Beyond its intrinsic activity, 4-hydroxyfuran-2(5H)-one serves as a building block for more complex molecules. Its multiple reactive sites allow for a variety of chemical transformations.[4][14] It is particularly valuable in the synthesis of lignans and other γ-butenolide derivatives through reactions like Michael additions and catalyzed aldol reactions.[14] This versatility enables chemists to construct diverse molecular libraries for drug screening and lead optimization programs.

Safety, Handling, and Storage

Proper handling of 4-hydroxyfuran-2(5H)-one is crucial to ensure laboratory safety. The compound is classified as an irritant.[9][10]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [10][15] |

| Eye Irritation | H319 | Causes serious eye irritation | [10][15] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [10][15] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure safety showers and eyewash stations are readily accessible.[10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]

-

Skin Protection: Use impervious gloves and wear appropriate protective clothing to prevent skin contact.[10][11]

-

Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[10][11]

-

General Hygiene: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing becomes difficult or irritation persists.[10]

-

Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11]

-

Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.[15]

Storage

-

Keep the container tightly closed to prevent moisture absorption and contamination.[11][15]

-

The compound may be light-sensitive; storage in an opaque or amber container is recommended.[9]

References

-

PubChem. (n.d.). 4-hydroxyfuran-2(5H)-one. National Center for Biotechnology Information. Retrieved from [Link][5][16]

-

LookChem. (n.d.). 4-Hydroxy-2(5H)-furanone. Retrieved from [Link][12]

-

Matrix Fine Chemicals. (n.d.). 4-HYDROXY-2,5-DIHYDROFURAN-2-ONE | CAS 541-57-1. Retrieved from [Link][6]

-

Szymański, P., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Pharmaceuticals, 14(11), 1079. Retrieved from [Link][1]

-

ResearchGate. (2025). Methods of synthesis of furan-2(5H)-ones. Chemistry of Heterocyclic Compounds. Retrieved from [Link][13]

-

Tlekhusezh, M., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 27(19), 6289. Retrieved from [Link][2]

-

ResearchGate. (n.d.). Structure and reactivity of tetronic acids (4-hydroxy-[5H]furan-2-one). Retrieved from [Link][4]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis. Retrieved from [Link][14]

-

ResearchGate. (2018). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Retrieved from [Link][3]

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-hydroxyfuran-2(5H)-one | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-HYDROXY-2,5-DIHYDROFURAN-2-ONE | CAS 541-57-1 [matrix-fine-chemicals.com]

- 7. 4-Hydroxy-2(5H)-furanone, 95% | Fisher Scientific [fishersci.ca]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 4-Hydroxy-2(5H)-furanone | 541-57-1 [amp.chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 4-Hydroxy-2,5-dihydrofuran-2-one(541-57-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. 4-Hydroxy-2(5H)-furanone|lookchem [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. echemi.com [echemi.com]

- 16. 4-hydroxyfuran-2(5H)-one | C4H4O3 | CID 54683813 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyfuran-2(5H)-one: Properties, Analysis, and Applications

Introduction: The Versatility of a Core Scaffold

4-Hydroxyfuran-2(5H)-one, also known by its trivial name β-tetronic acid, is a pivotal molecule within the realm of organic chemistry and drug discovery.[1] As a γ-lactone, its deceptively simple structure belies a rich and complex chemical nature, most notably its existence as an equilibrium of tautomeric forms.[2] This inherent duality governs its reactivity and makes it a versatile synthon for the synthesis of a diverse array of heterocyclic compounds with significant biological activities.[3][4] Many natural products, including the well-known ascorbic acid (vitamin C), contain the β-keto-γ-butyrolactone motif of tetronic acid.[2] This guide provides an in-depth exploration of the physicochemical properties, analytical methodologies, and synthetic applications of 4-hydroxyfuran-2(5H)-one, tailored for researchers and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of 4-hydroxyfuran-2(5H)-one is fundamental to its effective application in research and synthesis. These properties dictate its solubility, stability, and reactivity. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-Hydroxyfuran-2(5H)-one | [2] |

| Synonyms | β-Tetronic Acid, 4-Hydroxy-2(5H)-furanone | [1] |

| CAS Number | 541-57-1 (Enol form) | [2] |

| Molecular Formula | C₄H₄O₃ | [2] |

| Molecular Weight | 100.07 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 135-137 °C | [5] |

| Boiling Point | 316.0 ± 42.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Solubility | Soluble in water | |

| pKa | 3.55 ± 0.10 (Predicted) |

Chemical Properties and Reactivity

The chemical behavior of 4-hydroxyfuran-2(5H)-one is dominated by its functional groups: a lactone, a hydroxyl group, and an alkene within a five-membered ring. Its most significant chemical characteristic is its ability to undergo keto-enol tautomerism.

Keto-Enol Tautomerism: A Dynamic Equilibrium

4-Hydroxyfuran-2(5H)-one exists in a dynamic equilibrium between its enol form (4-hydroxyfuran-2(5H)-one) and its keto form (furan-2,4(3H,5H)-dione).[2] This tautomerization is a chemical reaction involving the migration of a proton and the shifting of bonding electrons. The equilibrium can be influenced by factors such as the solvent and pH. This phenomenon is crucial as the two tautomers exhibit different reactivity profiles. The enol form is often the more stable of the two.

The mechanism for this tautomerization can be catalyzed by either acid or base.[6][7][8][9]

-

Base-Catalyzed Tautomerism: A base abstracts the acidic α-hydrogen from the keto form, creating an enolate ion. Subsequent protonation of the oxygen atom in the enolate yields the enol form.[7][8]

-

Acid-Catalyzed Tautomerism: The carbonyl oxygen of the keto form is protonated by an acid, forming an oxonium ion. A base then removes the α-hydrogen, leading to the formation of the enol.[7][8]

Caption: Keto-enol tautomerism of 4-hydroxyfuran-2(5H)-one.

Reactivity as a Synthetic Building Block

The presence of multiple reactive sites makes 4-hydroxyfuran-2(5H)-one a valuable precursor in organic synthesis. It is extensively used in multicomponent reactions to generate diverse heterocyclic scaffolds.[3] The dicarbonyl nature of its keto tautomer allows it to act as a key structural motif in the synthesis of various natural products and their analogues.[3] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[3]

Experimental Protocols

The following protocols provide standardized procedures for the synthesis and analysis of 4-hydroxyfuran-2(5H)-one, designed to ensure reproducibility and accuracy.

Synthesis of 4-Hydroxyfuran-2(5H)-one

A common laboratory synthesis involves the cyclization of appropriate precursors. One established method is the acid-catalyzed cyclization of β-formylcrotonates.[10]

Materials:

-

Alkyl β-formylcrotonate (e.g., methyl or ethyl ester)

-

Dilute aqueous hydrochloric acid (e.g., 1-38% by weight)

-

Methanol or ethanol (as a solubilizer, optional but recommended)[10]

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Combine the alkyl β-formylcrotonate with 0.1 to 2 molar equivalents of hydrochloric acid in a round-bottom flask. The addition of a catalytic amount of methanol or ethanol (0.01 to 1 molar equivalent) can significantly improve the yield.

-

Heat the mixture to reflux (approximately 90-110 °C) for 0.5 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove water, the alcohol solubilizer, and hydrochloric acid by distillation under reduced pressure.[10]

-

The crude product can then be purified by distillation or recrystallization to yield 4-hydroxyfuran-2(5H)-one.

Caption: General workflow for the synthesis of 4-hydroxyfuran-2(5H)-one.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of 4-hydroxyfuran-2(5H)-one. A validated method for a similar furanone derivative can be adapted.[11][12]

Sample Preparation:

-